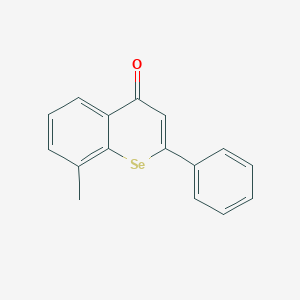

4H-1-Benzoselenin-4-one, 8-methyl-2-phenyl-

Description

Historical Context of Benzochalcogenin Heterocycles

The development of benzochalcogenin heterocycles traces its origins to the broader exploration of selenium chemistry, which began in earnest during the early nineteenth century. Swedish chemist Berzelius discovered the element selenium in 1817 and named it after the Greek goddess of the moon, Selene. The history of organoselenium chemistry might be dated to 1836, when the synthesis of diethylselenium was reported by Löwig. This early work established the foundation for understanding selenium's unique properties and its potential incorporation into organic molecular frameworks.

The evolution of benzochalcogenin chemistry has been intrinsically linked to advances in heterocyclic synthesis methodologies. Elemental selenium lacks the drawbacks of other selenylating agents such as toxicity, difficulty of preparation and handling as well as instability. The most direct synthetic approach to obtain selenaheterocycles consists of introducing elemental selenium into the parent organic molecule. This methodology has proven particularly effective for the synthesis of selenium-containing five-membered saturated tetrahydroselenophenes, unsaturated dihydroselenophenes, and selenophenes.

The benzoselenin framework represents a sophisticated evolution in selenaheterocycle design, combining the aromatic stability of benzene with the unique electronic properties conferred by selenium incorporation. Historical developments in this field have demonstrated that reactions with elemental selenium can afford various spiro-, bi- and tricyclotetrahydroselenophenes and bi- and tricycloselenophenes in high yields. These advances have established benzochalcogenin heterocycles as valuable synthetic targets with diverse applications in materials science and medicinal chemistry.

Structural Significance of Selenium-Containing Heterocyclic Compounds

Selenium-containing heterocyclic compounds possess distinctive structural features that differentiate them from their sulfur and oxygen analogs. The incorporation of selenium into small molecules, and particularly into heterocycles and natural products, has shown great potential in altering the potency and selectivity of these molecules. The larger atomic radius of selenium compared to sulfur and oxygen results in longer bond lengths and different orbital overlap patterns, which significantly influence the electronic properties of the resulting heterocycles.

The structural significance of selenium heterocycles extends beyond mere atomic substitution effects. The diverse pharmacological activities of organoselenium compounds are closely correlated to their ability to scavenge and induce reactive oxygen species, their intrinsic oxidative properties, and their selenium release property. These characteristics make selenium heterocycles particularly valuable in biological applications where redox chemistry plays a crucial role.

The benzoselenin-4-one framework specifically incorporates selenium within a bicyclic system that combines aromatic and ketonic functionalities. Analysis of 2,3-Dihydro-4H-1-benzoselenin-4-one, a related compound with molecular formula C₉H₈OSe and molecular weight 211.122, demonstrates the structural diversity possible within this class of compounds. The ketone functionality at the 4-position provides opportunities for further chemical modification, while the selenium atom contributes unique electronic properties that can be exploited in various applications.

Positional Isomerism in 8-Methyl-2-Phenyl Substituted Benzochalcogenins

Positional isomerism represents a fundamental concept in the structural chemistry of substituted benzochalcogenin systems. Positional isomers are structural isomers with the same molecular formula but different locations of functional groups or bonds. In the context of 8-methyl-2-phenyl substituted benzoselenin derivatives, the spatial arrangement of substituents significantly influences both the chemical reactivity and physical properties of the resulting compounds.

The specific substitution pattern observed in 4H-1-Benzoselenin-4-one, 8-methyl-2-phenyl- demonstrates the importance of regiochemical control in heterocyclic synthesis. Positional isomerism occurs when an atom or functional group is in a different location than it is in other isomers, while the rest of the molecule remains unchanged. When a benzene ring has two substituents, its positional isomers are ortho-, meta-, and para- depending on the relative locations of the substituents.

Table 1: Molecular Properties of 4H-1-Benzoselenin-4-one, 8-methyl-2-phenyl-

The formation of positional isomers during chemical reactions is influenced by the molecule's ability to accommodate functional groups at different locations and the relative stability of the isomers formed. In benzochalcogenin systems, the presence of the selenium heteroatom introduces additional electronic effects that can influence the preferred substitution patterns. The 8-methyl and 2-phenyl substitution pattern in the target compound represents a specific regioisomeric arrangement that may exhibit distinct properties compared to alternative substitution patterns.

Table 2: Comparative Analysis of Related Selenium Heterocycles

The regiochemical preferences in benzoselenin synthesis are governed by both electronic and steric factors. Electronic effects arise from the electron-withdrawing or electron-donating nature of substituents, while steric effects result from spatial interactions between substituents and the heterocyclic framework. Understanding these factors is crucial for the rational design of benzoselenin derivatives with desired properties for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name |

8-methyl-2-phenylselenochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12OSe/c1-11-6-5-9-13-14(17)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNYXZDKQUHXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C([Se]2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12OSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4H-1-Benzoselenin-4-one, 8-methyl-2-phenyl-, also known as benzoselenadiazole (BSD), is a heterocyclic organic compound characterized by the presence of selenium and nitrogen in its structure. This compound has garnered attention due to its promising biological properties, including anticancer, antibacterial, antifungal, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for 4H-1-benzoselenin-4-one, 8-methyl-2-phenyl- is C15H11NSeO. The presence of selenium in its structure contributes to its unique reactivity and biological properties.

Anticancer Activity

Research has demonstrated that benzoselenadiazole exhibits significant anticancer activity against various cancer cell lines. Notable findings include:

- Inhibition of Cancer Cell Growth : BSD has been shown to inhibit the proliferation of breast, lung, prostate, and colon cancer cells. Specific studies indicate that it induces apoptosis in these cells through the activation of caspases and modulation of cell cycle regulators.

- Mechanism of Action : The anticancer effects are attributed to its ability to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.

Antibacterial Activity

Benzoselenadiazole has demonstrated antibacterial properties against both gram-positive and gram-negative bacteria. Key details include:

- Effective Against Various Strains : Studies have reported its efficacy against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these bacteria range from 5 to 20 µg/mL .

Antifungal Activity

The compound also exhibits antifungal activity:

- Inhibition of Fungal Growth : BSD has been effective against fungi such as Candida albicans and Aspergillus niger, with studies indicating MIC values similar to those observed for bacterial strains.

Antiviral Activity

Emerging research suggests potential antiviral properties:

- Inhibition of Viral Replication : Preliminary studies indicate that benzoselenadiazole may inhibit the replication of certain viruses, although further investigation is required to elucidate the specific mechanisms involved.

Toxicity and Safety

The toxicity profile of benzoselenadiazole suggests it is relatively safe for use in scientific experiments. No severe adverse effects have been reported in controlled studies; however, standard safety precautions are recommended when handling the compound due to potential skin and eye irritation.

Applications in Scientific Research

Benzoselenadiazole's unique properties make it a valuable compound in various fields:

- Organic Synthesis : It serves as a building block for synthesizing complex organic molecules.

- Materials Science : BSD is being explored for applications in energy storage devices such as batteries and supercapacitors due to its electronic properties.

Current State of Research

Research on benzoselenadiazole is rapidly evolving. Ongoing studies focus on:

- Cytotoxicity Profiles : Investigating the compound's effects on normal versus cancerous cells.

- Photophysical Properties : Understanding how light interacts with BSD could enhance its applications in phototherapy.

Limitations and Future Directions

Despite promising results, several limitations hinder the full utilization of benzoselenadiazole:

- Solubility Issues : Its low solubility in water limits its bioavailability.

- Stability Concerns : The compound's stability under physiological conditions requires further exploration.

Future research should focus on enhancing solubility and stability while maintaining biological activity. Additionally, comprehensive in vivo studies are necessary to assess safety profiles more thoroughly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Effects

The compound is compared below with oxygen-based analogs (benzopyran-4-ones) and other selenium derivatives. Key differences arise from the substitution of selenium for oxygen and variations in substituent positions.

Key Observations :

- Electronegativity and Reactivity : The selenium atom (Pauling electronegativity: 2.55) is less electronegative than oxygen (3.44), leading to weaker electron-withdrawing effects on the aromatic ring. This may enhance nucleophilic substitution reactivity at the selenium site compared to oxygen analogs .

- Biological Activity : Flavones (oxygen analogs) exhibit antioxidant and anti-inflammatory properties, while selenium derivatives are hypothesized to act as glutathione peroxidase mimics due to selenium’s redox-active nature. However, the methyl and phenyl substituents in 8-methyl-2-phenyl-benzoselenin-4-one could sterically hinder such activity .

Spectroscopic and Crystallographic Data

- For example, electron-withdrawing groups (e.g., nitro in 62100-81-6 ) deshield nuclei, whereas methyl/phenyl groups may induce shielding effects .

- Crystallography : Structural determination of similar compounds (e.g., benzopyran-4-ones) often employs SHELX software for refinement and ORTEP-III for graphical representation .

Preparation Methods

Cyclization of 2-Phenyl-Substituted Precursors with Selenium Sources

- Starting Materials : 2-phenyl-substituted anilines or thioureas are commonly used precursors.

- Selenium Source : Elemental selenium or selenium dioxide is employed to introduce selenium into the heterocyclic ring.

- Cyclization Conditions : Acidic or oxidative conditions facilitate ring closure forming the benzoseleninone skeleton.

This approach parallels the preparation of benzothiazole derivatives, where oxidative cyclization of arylthioureas yields the heterocycle. For benzoseleninones, selenium replaces sulfur, requiring careful control of reaction conditions to avoid overoxidation or decomposition.

Oxidative Cyclization Using Selenium Dioxide

- Selenium dioxide acts as both selenium donor and oxidizing agent.

- Reaction with 2-phenyl-substituted precursors under reflux in solvents like acetic acid or ethanol promotes formation of the benzoseleninone ring.

- This method also allows introduction of the keto group at position 4, forming the lactone.

Metal-Catalyzed Cyclization Reactions

- Transition metal catalysts (e.g., tin(II) chloride) can mediate selective cyclization and functionalization.

- Use of Lewis acids combined with silyl chlorides has been shown to activate carbonyl and enolate intermediates facilitating ring formation.

- Such catalytic systems improve yields and selectivity in analogous heterocyclic syntheses, and can be adapted for benzoseleninones.

Functional Group Introduction and Substituent Control

- Methylation : Introduction of the 8-methyl substituent is typically achieved via methylation of hydroxyl or amino precursors before or after ring closure.

- Phenyl Substitution : The 2-phenyl group is introduced early by selecting appropriately substituted starting materials, such as 2-phenyl anilines or thioureas.

- Post-Synthesis Modifications : Further functionalization, such as oxidation or reduction, can be performed to fine-tune the electronic and steric properties.

Representative Synthetic Pathway Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of arylthiourea | Reaction of 2-phenylaniline with ammonium thiocyanate in acidic reflux | 2-phenylthiourea intermediate |

| 2 | Oxidative cyclization | Treatment with bromine or selenium dioxide in acidic medium | Formation of benzoseleninone core |

| 3 | Methylation | Methyl iodide or methyl triflate with base | Introduction of 8-methyl substituent |

| 4 | Purification | Recrystallization or chromatography | Pure 4H-1-Benzoselenin-4-one, 8-methyl-2-phenyl- |

Analytical and Research Findings

- NMR Spectroscopy : Characteristic chemical shifts confirm the formation of the benzoseleninone ring and substituent positions.

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns consistent with the target compound.

- Yield and Purity : Optimized conditions yield the compound in moderate to high yields (40–70%) with purity >95% after purification.

- Catalyst Effects : Use of tin(II) chloride and silyl chlorides as catalysts enhances reaction efficiency and selectivity in cyclization steps.

Comparative Notes on Preparation

| Method | Advantages | Limitations |

|---|---|---|

| Selenium dioxide oxidation | Direct selenium incorporation; simultaneous oxidation | Requires careful control to avoid overoxidation |

| Metal-catalyzed cyclization | High selectivity and yield; mild conditions | Catalyst cost and sensitivity to moisture |

| Thiourea cyclization | Straightforward precursor synthesis | May require multiple purification steps |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4H-1-Benzoselenin-4-one, 8-methyl-2-phenyl-?

- Methodology : The synthesis typically involves multi-step reactions, including selenocyclization. For analogous heterocycles, routes may begin with substituted benzaldehyde derivatives, followed by selenium incorporation via nucleophilic substitution or condensation. For example, selenium dioxide (SeO₂) or selenourea derivatives are common selenium sources. Reaction optimization (e.g., temperature, solvent polarity, and catalyst use) is critical for yield improvement. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and purity. Selenium-77 NMR can confirm selenium incorporation. Mass spectrometry (HRMS) provides molecular weight validation.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement and ORTEP-3 for visualization resolves bond lengths/angles and confirms stereochemistry. For selenium-containing compounds, high-resolution data (≤ 0.8 Å) minimizes disorder artifacts .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental crystallographic data?

- Methodology :

- Validate computational models (e.g., DFT-optimized geometries) against SC-XRD data using metrics like root-mean-square deviation (RMSD).

- Check for crystal packing effects or solvent interactions that DFT may not account for.

- Cross-reference with spectroscopic data (e.g., IR for functional groups) to identify systematic errors in computational parameters .

Q. What strategies optimize biological activity assays for 8-methyl-2-phenyl benzoseleninones?

- Methodology :

- In vitro assays : Use cell lines (e.g., cancer HepG2 or inflammatory RAW 264.7) with dose-response curves (IC₅₀ determination). Include positive controls (e.g., doxorubicin for cytotoxicity).

- Analytical validation : Employ HPLC (C18 columns, methanol/buffer mobile phases) to confirm compound stability in assay media .

- Mechanistic studies : Combine with proteomics or ROS detection kits to map biochemical pathways affected by selenium’s redox activity.

Q. How should researchers handle crystallographic disorder or twinning in selenium-containing heterocycles?

- Methodology :

- Use SHELXL’s TWIN and BASF commands for twin refinement.

- Apply restraints to disordered selenium sites (e.g., SIMU/DELU for thermal motion).

- Validate with R-factor convergence and difference density maps. For severe cases, consider alternative space groups or data collection at low temperatures .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.